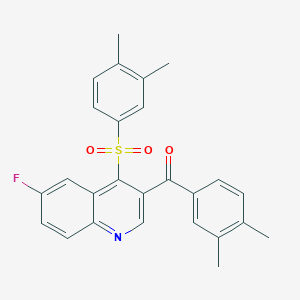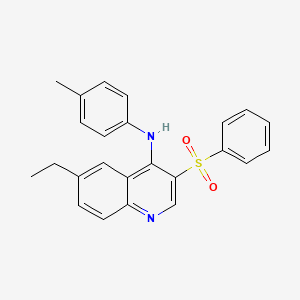![molecular formula C21H27N3O4S B2765904 N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1049514-07-9](/img/structure/B2765904.png)
N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Sulfonamide Inhibitors and Their Clinical Applications
Sulfonamide compounds, including N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, are significant for their bacteriostatic properties against bacterial infections. Beyond their traditional use as antibiotics, sulfonamides have expanded their utility into several clinical applications. They serve as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease medications. The versatility of sulfonamides, demonstrated by their application in treating conditions ranging from cancer to glaucoma and inflammation, underscores their importance in drug discovery and development (Gulcin & Taslimi, 2018).
Antibody-based Methods for Environmental and Food Analysis
Antibodies derived from sulfonamide compounds have been extensively utilized in environmental and food analysis. These antibodies have been applied in various assays to detect and analyze the presence of herbicides, pharmaceutical drugs, and other environmental pollutants. This application highlights the role of sulfonamide-based compounds in developing analytical tools for monitoring and controlling environmental and food safety (Fránek & Hruška, 2018).
Novel Synthesis and Pharmaceutical Impurities
Research into the novel synthesis of sulfonamide compounds, including the study of their pharmaceutical impurities, is crucial for the development of more effective and safer medications. The synthesis processes aim to improve yield, simplify production methods, and identify impurities that could affect drug safety and efficacy. This area of research supports the ongoing innovation in pharmaceutical manufacturing and quality control, ensuring that new sulfonamide derivatives are developed with optimal pharmacological properties (Saini et al., 2019).
Antitumour and Antimicrobial Properties
Sulfonamides have been recognized for their antitumour and antimicrobial properties, leading to the exploration of new sulfonamide derivatives with enhanced biological activities. These compounds are being investigated for their potential to serve as the basis for new therapeutic agents targeting various cancers and microbial infections. The exploration of sulfonamides in this context reflects the ongoing search for more effective and targeted treatments in oncology and infectious diseases (Azevedo-Barbosa et al., 2020).
Environmental Impacts and Human Health
The presence of sulfonamides in the environment, mainly due to agricultural activities and pharmaceutical usage, has raised concerns regarding their impact on microbial populations and human health. Research in this area focuses on understanding the ecological and health implications of sulfonamide pollution, aiming to inform strategies for mitigating their adverse effects. This line of inquiry is crucial for addressing the global challenges associated with pharmaceutical contaminants in the environment (Baran et al., 2011).
作用機序
Target of Action
The primary targets of N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, and learning .
Mode of Action
This compound interacts with its targets (AChE and BChE) by inhibiting their activity . By doing so, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance the transmission of nerve signals, particularly in individuals where the function of these enzymes is impaired .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in numerous physiological processes. The increased concentration of acetylcholine can lead to enhanced nerve signal transmission, affecting various downstream effects such as muscle movement, memory formation, and regulation of heart rate .
Result of Action
The result of the compound’s action is the inhibition of AChE and BChE, leading to an increase in acetylcholine levels . This can enhance nerve signal transmission, potentially improving functions such as muscle movement and memory formation. In the context of inflammation, it has been suggested that similar compounds may reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α .
特性
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c25-29(26,19-7-8-20-21(17-19)28-16-15-27-20)22-9-4-10-23-11-13-24(14-12-23)18-5-2-1-3-6-18/h1-3,5-8,17,22H,4,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMADGOAIUUFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methanamine](/img/no-structure.png)
![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)
![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)
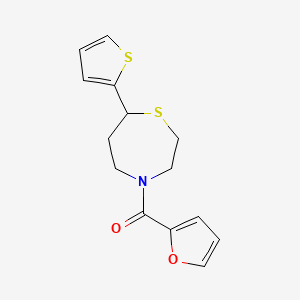
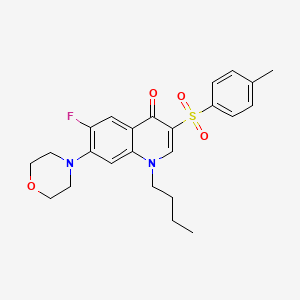
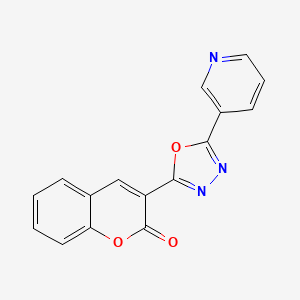

![3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2765838.png)
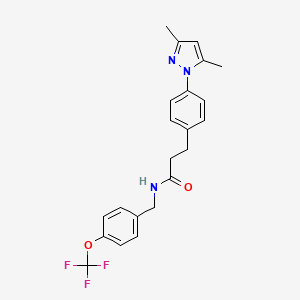
![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)
